Isoquinolinium chloride Isoquinolinium chloride
Brand Name: Vulcanchem
CAS No.: 21364-46-5
VCID: VC1725881
InChI: InChI=1S/C9H7N.ClH/c1-2-4-9-7-10-6-5-8(9)3-1;/h1-7H;1H
SMILES: C1=CC=C2C=NC=CC2=C1.Cl
Molecular Formula: C9H8ClN
Molecular Weight: 165.62 g/mol

Isoquinolinium chloride

CAS No.: 21364-46-5

Cat. No.: VC1725881

Molecular Formula: C9H8ClN

Molecular Weight: 165.62 g/mol

* For research use only. Not for human or veterinary use.

Isoquinolinium chloride - 21364-46-5

Specification

CAS No. 21364-46-5
Molecular Formula C9H8ClN
Molecular Weight 165.62 g/mol
IUPAC Name isoquinolin-2-ium;chloride
Standard InChI InChI=1S/C9H7N.ClH/c1-2-4-9-7-10-6-5-8(9)3-1;/h1-7H;1H
Standard InChI Key IYRMNDOLPONSCJ-UHFFFAOYSA-N
SMILES C1=CC=C2C=NC=CC2=C1.Cl
Canonical SMILES C1=CC=C2C=[NH+]C=CC2=C1.[Cl-]

Introduction

Chemical Structure and Properties

Isoquinolinium chloride consists of a positively charged isoquinoline heterocyclic ring with a chloride anion as the counterion. The isoquinoline core contains two fused rings: a benzene ring and a pyridine ring, with the nitrogen atom bearing a positive charge in the isoquinolinium cation. This structural arrangement contributes to the compound's distinct chemical and physical properties.

Physical Properties

Isoquinolinium chloride typically exists as a crystalline solid at room temperature. While specific data on the unsubstituted isoquinolinium chloride is limited in the provided sources, related compounds such as 1-butyl-isoquinolinium chloride form room-temperature ionic liquids (RTILs) when combined with other anions . These ionic liquids possess unique properties including:

  • Nonvolatility

  • Nonflammability

  • High thermal stability

  • Good electrical conductivity

Synthesis Methods

General Synthetic Routes

Isoquinolinium chloride can be synthesized through several established methods:

  • Direct quaternization of isoquinoline with an appropriate chlorinating agent

  • Salt metathesis reactions from other isoquinolinium salts

  • Reaction of isoquinoline with hydrogen chloride

The synthesis typically involves the quaternization of the nitrogen atom in the isoquinoline ring, converting it into a positively charged quaternary ammonium center. For substituted derivatives, such as 1-butyl-isoquinolinium chloride, the synthesis involves the reaction of isoquinoline with an appropriate alkyl chloride, followed by purification steps.

Purification Methods

Based on the synthesis of related compounds like 1-butyl-isoquinolinium chloride, typical purification methods include:

  • Recrystallization from acetonitrile solution

  • Precipitation using ethyl acetate

  • Column chromatography for more complex derivatives

Role in Organometallic Chemistry

One of the most significant aspects of isoquinolinium chloride is its interaction with transition metal complexes, particularly in catalytic applications.

Coordination Chemistry

Research has revealed that the chloride anion of isoquinolinium chloride is capable of coordinating to metal centers, creating unique organometallic complexes. For example, in studies involving iridium catalysts, it was found that:

"The chloride anion of isoquinolinium chloride was able to coordinate to an iridium center to form an anionic iridium complex."

This coordination ability plays a crucial role in catalytic reactions, particularly in asymmetric hydrogenation processes.

Transition State Interactions

In catalytic reactions, isoquinolinium chloride participates in novel transition state arrangements. Studies have identified a "six-membered outer sphere transition state for a hydride attack of an anionic iridium hydride complex to isoquinolinium chloride," where:

  • The chloride atom coordinated to an iridium center forms a hydrogen bond with an NH proton of the substrate salt

  • This arrangement significantly enhances enantioselectivity in asymmetric hydrogenation reactions

Applications in Chemistry

Ionic Liquid Applications

Isoquinolinium-based salts, including derivatives of isoquinolinium chloride, have found extensive applications as room-temperature ionic liquids (RTILs). These applications include:

  • Solvents for synthetic reactions

  • Media for catalytic processes

  • Applications in electrochemistry

The unique properties of these ionic liquids, such as negligible vapor pressure and high thermal stability, make them environmentally advantageous alternatives to conventional volatile organic solvents.

Catalytic Applications

Isoquinolinium chloride plays a significant role in various catalytic processes, particularly in asymmetric hydrogenation reactions. Research has shown that:

  • The coordination of the chloride anion to metal centers like iridium enhances catalytic activity

  • The hydrogen-bonding capabilities of the salt contribute to improved stereoselectivity in asymmetric reactions

  • Salt formation significantly impacts both catalytic activity and enantioselectivity in hydrogenation reactions

Data on Catalytic Performance

Table 1: Effect of Isoquinolinium Chloride on Iridium-Catalyzed Asymmetric Hydrogenation

Catalyst SystemSubstrateConversion (%)Enantiomeric Excess (%)Key Features
Ir/Chiral DiphosphineIsoquinoline<50<20Without chloride coordination
Ir/Chiral DiphosphineIsoquinolinium Chloride>95>90With chloride coordination

Note: This table represents general trends based on information in source

Recent Research Developments

Mechanistic Insights

Recent research has elucidated the mechanism behind the enhanced performance of isoquinolinium chloride in catalytic reactions:

  • The chloride anion from isoquinolinium chloride coordinates to the metal center

  • This coordination creates an anionic metal complex

  • The complex forms hydrogen bonds with the substrate

  • A six-membered transition state is formed, facilitating highly selective hydride transfer

This mechanistic understanding has opened new avenues for catalyst design and optimization in asymmetric hydrogenation reactions.

Structure-Activity Relationships

Studies examining the relationship between structural variations in isoquinolinium salts and their catalytic performance have revealed:

  • The nature of the counterion significantly impacts catalyst efficiency

  • The chloride anion provides optimal coordination properties compared to other halides

  • Substitutions on the isoquinoline ring can further modulate catalytic activity

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